molecular formula C7H7NO6S B1265887 5-Amino-3-sulfosalicylic acid CAS No. 6201-87-2

5-Amino-3-sulfosalicylic acid

Cat. No. B1265887
CAS RN: 6201-87-2
M. Wt: 233.2 g/mol
InChI Key: MLPWLRUWQJVULT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-3-sulfosalicylic acid and its derivatives involves several chemical reactions, including proton-transfer and the formation of complex salts with different organic and inorganic partners. For example, salts formed with 3-aminopyridine show extensive hydrogen-bonded three-dimensional layered polymer structures, indicating the compound's versatility in forming structurally complex materials (Meng et al., 2007). Another synthesis method involves the nitration of salicylic acid followed by a reduction process to obtain 5-Amino-3-sulfosalicylic acid (Ma Bo-jun, 2009).

Molecular Structure Analysis

The molecular structure of 5-Amino-3-sulfosalicylic acid derivatives has been extensively studied, revealing complex crystalline structures. These include hydrogen-bonded polymeric networks and layered structures with significant interlayer π-π interactions. The detailed crystallographic analysis provides insight into the compound's ability to form stable molecular frameworks, which is crucial for its applications in materials science (Smith et al., 2005).

Chemical Reactions and Properties

5-Amino-3-sulfosalicylic acid participates in various chemical reactions, demonstrating its reactive nature and versatility. The compound's ability to undergo proton-transfer reactions and form complex salts with different metals and organic bases highlights its chemical reactivity. For instance, its interaction with metals like rubidium, caesium, and lead results in the formation of polymeric structures with potential applications in catalysis and materials science (Smith et al., 2007).

Physical Properties Analysis

Studies on the physical properties of 5-Amino-3-sulfosalicylic acid and its derivatives reveal that these compounds exhibit interesting optical and luminescent properties. These characteristics make them suitable for applications in optical materials and devices. The investigation of their luminescence and optical properties has opened new avenues for their use in advanced technological applications (Yan et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Amino-3-sulfosalicylic acid, including its acidity, solubility, and reactivity towards various chemical reagents, have been thoroughly examined. These properties are crucial for its use in chemical synthesis, materials science, and potentially in pharmaceutical applications, where its reactivity and interaction with other compounds can lead to the development of new materials and drugs (Andrews et al., 2009).

Scientific Research Applications

Optical and Non-linear Optical Properties

5-Amino-3-sulfosalicylic acid has potential applications as an organic material with tunable optical and non-linear optical (NLO) properties. This is based on experimental methods such as single-crystal X-ray diffraction, electronic absorption, diffuse reflectance, fluorescence spectroscopy, and IR- and Raman spectroscopy in solid-state. Quantum chemical calculations also support these findings (Ivanova & Spiteller, 2011).

Crystal Structures and Hydrogen Bonding

Studies have shown that 5-Amino-3-sulfosalicylic acid forms complex crystal structures and hydrogen bonding patterns when combined with other compounds. For instance, its combination with ortho-substituted monocyclic heteroaromatic Lewis bases leads to proton-transfer compounds with unique three-dimensional layered polymer structures (Smith, Wermuth, & Healy, 2006).

Luminescence Molecule Materials

5-Amino-3-sulfosalicylic acid has been used to modify luminescence molecule materials. For instance, it was modified by amidation reaction and used as a functional ligand in a terbium ion complex, showing strong luminescence properties (Kong Ying, 2009).

Enhancement of Antioxidant Activity in Plants

An experiment with Gladiolus cut flowers showed that 5-Amino-3-sulfosalicylic acid increases vase life by enhancing reactive oxygen species scavenging activity. It significantly increased the cumulative uptake of vase solution, lowered respiration rates, and increased the activity of superoxide dismutase and catalase (Ezhilmathi, Singh, Arora, & Sairam, 2007).

Catalysis in Chemical Reactions

5-Amino-3-sulfosalicylic acid efficiently catalyzes direct three-component Mannich reactions in water, showing up to 97% yield with decent diastereoselectivities. This property makes it an effective catalyst in organic synthesis, with the additional benefit of being recyclable (Cheng Chun et al., 2014).

Polymerization and Material Properties

Research has shown that 5-Amino-3-sulfosalicylic acid affects the polymerization and properties of materials like polyaniline. It enhances the electrochemical stability of polyaniline and yields a polymer soluble in DMSO, characterized by various spectroscopic and electrochemical techniques (Trivedi & Dhawan, 1993).

Complexing with Rare-Earth Elements

5-Amino-3-sulfosalicylic acid has been studied for its complexing properties with rare-earth elements. Thermodynamic characteristics of these processes were determined, providing valuable insights for potential applications in materials science (Baranova et al., 1991).

Safety And Hazards

5-Amino-3-sulfosalicylic acid may react with strong oxidizing agents, with mineral acids or bases . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-amino-2-hydroxy-3-sulfobenzoic acid
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InChI

InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14)
Source PubChem
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InChI Key

MLPWLRUWQJVULT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO6S
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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DSSTOX Substance ID

DTXSID0024507
Record name 5-Amino-3-sulfosalicylic acid
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Molecular Weight

233.20 g/mol
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Physical Description

5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Product Name

5-Amino-3-sulfosalicylic acid

CAS RN

6201-87-2
Record name 5-AMINO-3-SULFOSALICYLIC ACID
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 5-Amino-2-hydroxy-3-sulfobenzoic acid
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Record name 5-Amino-3-sulfosalicylic acid
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Record name Salicylic acid, 5-amino-3-sulfo-
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Record name 5-Amino-3-sulfosalicylic acid
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Record name 5-amino-3-sulphosalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KC Feng - 1977 - search.proquest.com
… 5-amino-3-sulfosalicylic acid concentration will give the greatest sensitivity of the sulfur … x 1 orº to 6 x 1 o -4 M 5-amino-3-sulfosalicylic acid. The concentrations of the other reagents were …
Number of citations: 3 search.proquest.com
WM Lauer, MM Sprung… - Journal of the American …, 1936 - ACS Publications
A. Intermediate Nitroso Group Formation Pinnow3 reduced 3-nitro-4-dimethylaminotolu-ene with tin and hydrochloric acid and obtained 1, 5-dimethylbenzimidazole, the formation of …
Number of citations: 13 pubs.acs.org
ML Ernstsen - 2016 - munin.uit.no
The exposure to pollutants is a serious and increasing health problem, which has been associated with increased morbidity and mortality among people. Many toxic compounds can …
Number of citations: 0 munin.uit.no
LH Keith, DB Walters - 2019 - books.google.com
This book is a compilation of experimentally determined solubility ranges of over 1,700 compounds in the National Toxicology Program's Chemical Repository. Each compound's …
Number of citations: 21 books.google.com
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
PubChem_CID,DssTox_Pubchem_SID,NTP_BarcodeVial,NCGC_Pubchem_SID,NCGC ID,DSSTox_CID,DSSTox_SID,TestSubstance_ChemicalName,TestSubstance_CASRN,…
Number of citations: 2 www.repository.cam.ac.uk
KC FENG - 1977
Number of citations: 0

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